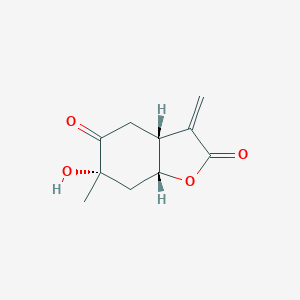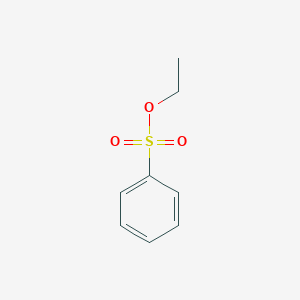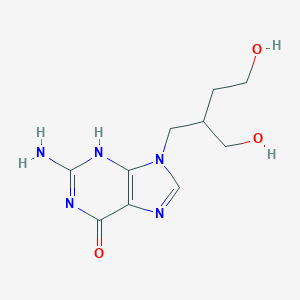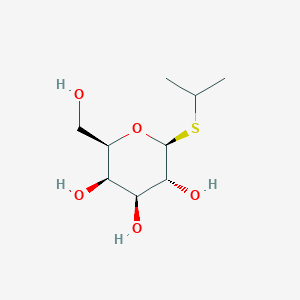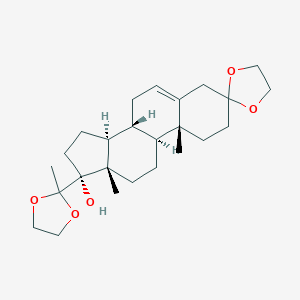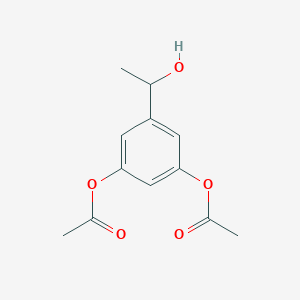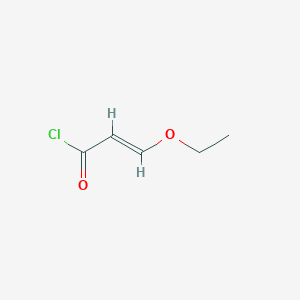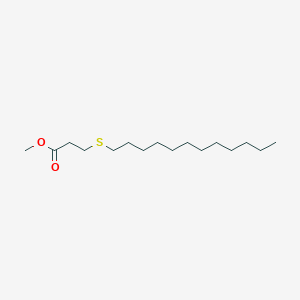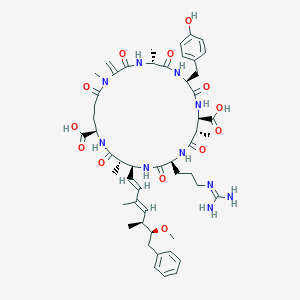
Microcystin YR
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microcystin-YR is extensively studied in environmental science, toxicology, and water quality management . It serves as a model compound for understanding the behavior and effects of cyanotoxins in aquatic environments . In biology and medicine, microcystin-YR is used to study the inhibition of protein phosphatases, which has implications for cancer research . Additionally, it is used in the development of analytical methods for detecting cyanotoxins in water samples .
Mécanisme D'action
Microcystin YR (MC-YR) is a variant of microcystins, a group of toxic cyclic heptapeptides produced by cyanobacteria . This article provides a comprehensive overview of the mechanism of action of MC-YR, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of MC-YR is protein phosphatase 1 (PPP1CA) . PPP1CA is a crucial enzyme involved in various cellular processes, including protein synthesis, cell division, and signal transduction .
Mode of Action
MC-YR inhibits PPP1CA . The inhibition is over 1000-fold higher when MC-YR is phosphorylated, creating a molecular switch for regulating the phosphorylation status of PPP1CA substrates . This interaction with the catalytic subunits of these enzymes leads to specific inhibition of protein serine/threonine phosphatases (PP1 and PP2A) .
Biochemical Pathways
The inhibition of PP1 and PP2A disrupts the normal phosphorylation/dephosphorylation balance in the cell, which is a critical process in the regulation of cell physiology . This disruption can lead to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis .
Pharmacokinetics
Once ingested, MC-YR travels to the liver via the bile acid transport system, where most is stored, though some remains in the blood stream and may contaminate tissue . The active uptake and biotransformation of MC-YR have been shown to be congener dependent .
Result of Action
The acute hepatotoxicity of MC-YR is congener specific . Renal and neurotoxic effects have also been reported for some variants .
Action Environment
Environmental factors such as temperature, light availability, low turbulence, or anthropogenic factors such as increased nutrient loading can favor the growth of cyanobacteria, the producers of MC-YR . These factors can influence the production, action, efficacy, and stability of MC-YR.
Analyse Biochimique
Biochemical Properties
Microcystin YR plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory. For instance, microcystins mainly function by inhibiting the activity of protein phosphatase-1 (PP1) and -2A (PP2A) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell morphology, inducing autophagy, apoptosis, and necrosis, and leading to genetic damage . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that short-term incubations at higher temperatures result in lower amounts of freely soluble microcystin . Over time, this compound undergoes bio-degradation in natural water reservoirs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to severe liver lesions
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. Once ingested, it travels to the liver via the bile acid transport system, where most is stored, though some remains in the blood stream and may contaminate tissue .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. In the liver and gonad of medaka fish acutely exposed to this compound, it was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures . This suggests that this compound may have potential reproductive toxicity in fish .
Méthodes De Préparation
La microcystine-YR est généralement extraite des cultures de cyanobactéries. Le processus d'extraction implique plusieurs étapes, notamment la lyse cellulaire, l'extraction en phase solide et la chromatographie liquide . Les voies de synthèse des microcystines sont complexes en raison de leur structure cyclique et de la présence d'acides aminés inhabituels .
Analyse Des Réactions Chimiques
La microcystine-YR subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le dioxyde de titane sous lumière UV, qui peuvent dégrader les microcystines . Les principaux produits formés à partir de ces réactions sont de petits peptides et des acides aminés, résultant du clivage de la structure cyclique .
Applications de la recherche scientifique
La microcystine-YR est largement étudiée en sciences de l'environnement, en toxicologie et en gestion de la qualité de l'eau . Elle sert de composé modèle pour comprendre le comportement et les effets des cyanotoxines dans les milieux aquatiques . En biologie et en médecine, la microcystine-YR est utilisée pour étudier l'inhibition des protéines phosphatases, ce qui a des implications pour la recherche sur le cancer . De plus, elle est utilisée dans le développement de méthodes analytiques pour détecter les cyanotoxines dans les échantillons d'eau .
Mécanisme d'action
La microcystine-YR exerce ses effets toxiques principalement en inhibant les protéines phosphatases 1 et 2A sérine/thréonine . Cette inhibition perturbe les voies de signalisation cellulaire, conduisant à une augmentation du stress oxydatif, à une perturbation du cytosquelette et à l'apoptose . Les cibles moléculaires du composé comprennent le foie, où il s'accumule et provoque une hépatotoxicité .
Comparaison Avec Des Composés Similaires
La microcystine-YR est l'une des plus de 80 variantes connues de microcystines . Des composés similaires comprennent la microcystine-LR, la microcystine-RR et la microcystine-LA . Chaque variante diffère par les acides aminés spécifiques présents dans sa structure, ce qui peut influencer sa toxicité et son comportement environnemental . La microcystine-YR est unique en raison de sa composition spécifique en acides aminés, qui affecte son profil d'absorption et de toxicité .
Propriétés
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHASZQTEFAUJC-GJRPNUFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880086 | |
| Record name | Microcystin YR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1045.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101064-48-6 | |
| Record name | Microcystin YR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin YR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Microcystin YR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICROCYSTIN-YR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


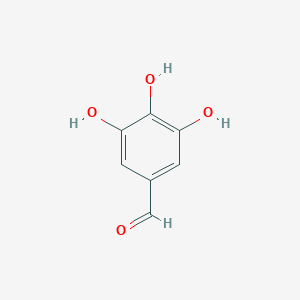


![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
